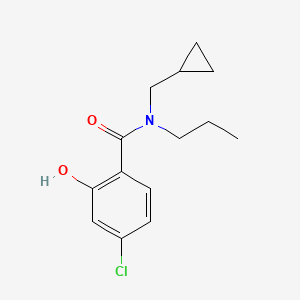

4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide

Description

Properties

Molecular Formula |

C14H18ClNO2 |

|---|---|

Molecular Weight |

267.75 g/mol |

IUPAC Name |

4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide |

InChI |

InChI=1S/C14H18ClNO2/c1-2-7-16(9-10-3-4-10)14(18)12-6-5-11(15)8-13(12)17/h5-6,8,10,17H,2-4,7,9H2,1H3 |

InChI Key |

JISDIRFDPWLWBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC1CC1)C(=O)C2=C(C=C(C=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide typically involves multiple steps. One common method involves the acylation of 4-chlorobenzoic acid with cyclopropylmethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-chloro-N-(cyclopropylmethyl)-2-oxopropylbenzamide.

Reduction: Formation of N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Structure and Properties :

- Molecular Formula: C₁₄H₁₈ClNO₂

- Molecular Weight : 267.75 g/mol

- Key Substituents :

This compound belongs to the benzamide class, characterized by a benzene ring fused with an amide group. The hydroxyl and chlorine substituents confer unique electronic and steric properties, while the cyclopropylmethyl and isopropyl groups influence lipophilicity and metabolic stability.

Comparison with Structurally Similar Compounds

N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide

- Molecular Formula : C₂₇H₂₉ClN₂O₃

- Molecular Weight : 464.98 g/mol

- Key Features: Benzamide core with 4-methyl and N-propyl substituents. Additional 4-chlorobenzylamino and 4-methoxyphenyl groups. Synthesized via a multicomponent reaction involving isocyanides .

Comparison :

- Complexity : The compound in has a more complex structure due to the oxoethyl and methoxyphenyl moieties, increasing molecular weight by ~197 g/mol compared to the target compound.

- Polarity: The methoxy group (electron-donating) enhances solubility in polar solvents, whereas the target compound’s hydroxyl group (electron-withdrawing) may reduce solubility in non-polar media.

- Biological Activity: The 4-chlorobenzylamino group could enhance receptor binding affinity, similar to the target compound’s chlorine substituent. However, the methoxy group may alter pharmacokinetics .

2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (CAS: 941378-50-3)

- Key Features :

- Benzamide core with 2-chloro substituent.

- Oxadiazole heterocycle and cyclohexyl group.

Comparison :

N-Cyclopropyl-3-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-2-oxo-1(2H)-pyrazinyl]-4-methyl-benzamide (CAS: 1095002-65-5)

- Key Features :

- Pyrazinyl group and stereospecific hydroxy-phenylethyl side chain.

- Cyclopropyl substituent on the amide nitrogen.

Comparison :

- Stereochemical Complexity : The (2R)-hydroxy-phenylethyl group introduces chirality, which may enhance target selectivity compared to the achiral target compound.

- Electronic Effects : The pyrazinyl ring (electron-deficient) could alter electronic distribution, affecting binding interactions versus the target’s hydroxyl and chlorine substituents .

General Trends in Benzamide Derivatives

Research Findings and Implications

- Metabolic Stability : The cyclopropylmethyl group in the target compound may reduce oxidative metabolism compared to linear alkyl chains in analogs .

- Toxicity Considerations : Related compounds with chloro substituents (e.g., 4-Chloro-N-(cyclopropylmethyl)aniline) show acute oral toxicity (H302) and skin irritation (H315), suggesting similar hazards for the target compound .

- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 are critical for resolving stereochemical details in such compounds, though the target compound’s structure lacks published crystallographic data .

Biological Activity

4-chloro-N-(cyclopropylmethyl)-2-hydroxy-N-propylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and presenting relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHClNO

- Molecular Weight : 253.73 g/mol

This compound features a chlorobenzamide core with a cyclopropylmethyl substituent and a hydroxyl group, which may influence its pharmacological properties.

Antiviral Activity

Recent studies have demonstrated that benzamide derivatives can exhibit antiviral properties. For instance, certain benzamide derivatives have been shown to modulate the assembly of the Hepatitis B virus (HBV) capsid, significantly reducing cytoplasmic HBV DNA levels. The mechanism involves binding to the HBV core protein, inhibiting nucleocapsid assembly without affecting other viral components .

Anticancer Activity

The compound's structural analogs have shown promise as RET kinase inhibitors, which are relevant in cancer therapy. In vitro assays indicated that several derivatives displayed moderate to high potency against RET kinase activity, suggesting that modifications in the benzamide structure can enhance anticancer efficacy .

Inhibition of Tyrosinase

Tyrosinase inhibition is another area where benzamide derivatives have been explored. Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Such inhibition could have therapeutic applications in treating pigmentation disorders .

Study on Hepatitis B Virus

A study focused on benzamide derivatives revealed that specific compounds could inhibit HBV capsid assembly effectively. These compounds were identified through lead optimization processes and were found to interact specifically with the viral core protein, promoting the formation of empty capsids .

RET Kinase Inhibition

In a series of experiments evaluating novel 4-chloro-benzamides as RET kinase inhibitors, one compound demonstrated significant inhibition of cell proliferation associated with RET mutations. This highlights the potential for developing targeted cancer therapies using derivatives of this compound .

Table 1: Biological Activities of Selected Benzamide Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Target |

|---|---|---|---|

| Compound A | HBV Capsid Assembly | 5.2 | HBV Core Protein |

| Compound B | RET Kinase Inhibition | 3.8 | RET Kinase |

| Compound C | Tyrosinase Inhibition | 10.5 | Tyrosinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.